Peimin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

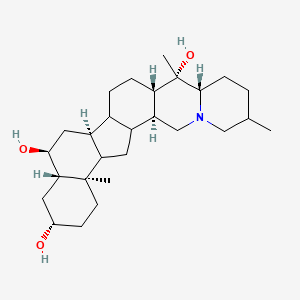

C27H45NO3 |

|---|---|

Molecular Weight |

431.7 g/mol |

IUPAC Name |

(2S,9S,10S,11S,15S,17S,18S,20S,23R)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol |

InChI |

InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15?,16-,17?,18?,19-,20-,21-,22?,23+,24-,25-,26+,27-/m0/s1 |

InChI Key |

IUKLSMSEHKDIIP-ZJAXMWHBSA-N |

Isomeric SMILES |

CC1CC[C@H]2[C@@]([C@H]3CCC4[C@@H]5C[C@@H]([C@H]6C[C@H](CC[C@@]6(C5CC4[C@@H]3CN2C1)C)O)O)(C)O |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Peiminine: A Comprehensive Technical Guide to its Anti-Cancer Potential

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Peiminine (B1679210), a major isosteroid alkaloid derived from the bulbs of Fritillaria species, has emerged as a promising candidate in oncology research.[1] Traditionally used in Chinese medicine, modern scientific investigation has revealed its potent anti-tumor properties across a spectrum of malignancies.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning peiminine's oncostatic effects, which include the induction of apoptosis, autophagy, and cell cycle arrest, as well as the inhibition of metastasis.[1] The compound's multifaceted impact on critical signaling pathways, such as PI3K/Akt/mTOR and ROS/JNK, is detailed.[1] This document summarizes key quantitative data from preclinical studies, presents detailed experimental methodologies, and visualizes the complex signaling networks and experimental workflows to facilitate further research and development of peiminine as a potential anti-cancer therapeutic agent.[1][2]

Core Mechanisms of Anti-Tumor Activity

Peiminine exerts its anti-cancer effects through several interconnected mechanisms, making it a robust agent against cancer cell proliferation and survival.

1.1. Induction of Apoptosis: Peiminine promotes programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[1][3] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[3][4][5] In human hepatocellular carcinoma (HepG2) cells, peiminine treatment leads to the upregulation of Bax, caspase-3, caspase-8, caspase-9, and cleaved PARP1, while downregulating Bcl-2 and procaspases-3, -8, and -9.[3]

1.2. Cell Cycle Arrest: The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest.[1] In human osteosarcoma cells, peiminine induces G0/G1 phase arrest.[6] Similarly, it causes G0/G1 phase arrest in prostate cancer cells.[7] In glioblastoma multiforme (GBM) cells, peiminine also mediates cell cycle arrest.[8][9] In contrast, it induces G2/M phase arrest in HepG2 cells.[3] For breast cancer (MCF7) cells, it causes arrest at the S and G2/M phases.[5]

1.3. Modulation of Autophagy: Peiminine has a context-dependent role in autophagy. In some cancer types, such as colorectal carcinoma and osteosarcoma, it induces autophagic cell death.[1][6][10] This process is often linked to the generation of cellular stress.[2]

1.4. Inhibition of Metastasis: Peiminine has been shown to inhibit the migration and invasion of cancer cells, key processes in tumor metastasis.[1] In osteosarcoma cells, peiminine markedly reduces their invasive and migratory potential.[6]

1.5. Induction of Oxidative Stress: The compound can increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.[1] This ROS generation is a critical upstream event for activating signaling pathways like JNK.[6]

Key Signaling Pathways Modulated by Peiminine

Peiminine's diverse anti-cancer effects are mediated through its interaction with several critical signaling pathways.

2.1. PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Peiminine has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancers, including breast, colorectal, and lung cancer.[1][4][5] This inhibition leads to decreased cell proliferation and increased apoptosis.[4][5] In breast cancer, peiminine downregulates the expression of PI3K and Akt.[5] Similarly, in non-small cell lung cancer H1299 cells, it downregulates the PI3K-Akt signaling pathway.[4]

Caption: Peiminine inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.

2.2. ROS/JNK Signaling Pathway: In human osteosarcoma cells, peiminine's anti-cancer effects are dependent on the generation of intracellular ROS and the subsequent activation of the JNK pathway.[6] This pathway activation leads to apoptosis and autophagy.[6]

Caption: Peiminine induces apoptosis and autophagy via the ROS/JNK pathway.

2.3. NF-κB Pathway: Peiminine has been shown to suppress the activation of the NF-κB pathway.[11][12] In the context of osteoclastogenesis, it downregulates the expression of NF-κB and its phosphorylated form by inhibiting the degradation of IκB.[11] This pathway is also crucial in inflammation-associated cancers.

2.4. MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, is another target of peiminine. It has been observed to suppress the activation of ERK1/2 and p38 MAPKs.[13][14][15] In osteoclast differentiation, peiminine decreases the levels of p-ERK1/2.[11]

2.5. Wnt/β-catenin Pathway: In prostate cancer, peiminine has been shown to inhibit the Wnt/β-catenin signaling pathway, contributing to its anti-tumor effects.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on peiminine's anti-cancer effects.

Table 1: IC50 Values of Peiminine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Reference |

| MCF-7 | Breast Cancer | 5 µg/mL | Not Specified | [5] |

| H1299 | Non-Small Cell Lung Cancer | Significant viability decrease at 6 µM | 24 | [4] |

| HCT-116 | Colorectal Cancer | Dose-dependent decrease (50-400 µM) | 48 | [10] |

| HepG2 | Hepatocellular Carcinoma | 4.58 µg/mL | 24 | [3] |

| HepG2 | Hepatocellular Carcinoma | 4.05 µg/mL | 48 | [3] |

| HepG2 | Hepatocellular Carcinoma | 3.79 µg/mL | 72 | [3] |

| PC-3 | Prostate Cancer | Dose-dependent decrease (10-40 µM) | 24 | [7] |

| DU145 | Prostate Cancer | Dose-dependent decrease (10-40 µM) | 24 | [7] |

Table 2: In Vitro Effects of Peiminine on Apoptosis and Cell Cycle

| Cell Line | Cancer Type | Concentration | Effect | Reference |

| MCF-7 | Breast Cancer | 7.5 µg/mL | 52.81% apoptosis | [5] |

| MCF-7 | Breast Cancer | 2.5, 5, 7.5 µg/mL | Dose-dependent arrest at S and G2/M phases | [5] |

| HCT-116 | Colorectal Cancer | 200, 400 µM | Dose-dependent increase in Annexin V-positive cells | [10] |

| Osteosarcoma Cells | Osteosarcoma | 200 µM | G0/G1 phase arrest | [6] |

| PC-3, DU145 | Prostate Cancer | 10, 20, 40 µM | G0/G1 phase arrest | [7] |

| HepG2 | Hepatocellular Carcinoma | 2-6 µg/mL | G2/M phase arrest | [3] |

Table 3: In Vivo Anti-Tumor Efficacy of Peiminine

| Animal Model | Cancer Type | Dosage | Outcome | Reference |

| Nude Mice (PC-3 Xenograft) | Prostate Cancer | 2 mg/kg | Markedly inhibited tumor growth (smaller size and lower weight) | [7] |

| Nude Mice (Osteosarcoma Xenograft) | Osteosarcoma | Not Specified | Significantly inhibited xenograft tumor growth | [6] |

| DMBA-induced Rat Model | Breast Cancer | 0.25, 0.5, 1 mg/kg | Significant reduction in tumor progression | [16] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of peiminine's anti-tumor effects.

4.1. Cell Viability Assay (e.g., MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Peiminine Treatment: Cells are treated with various concentrations of peiminine (e.g., 0.7 µM to 200 µM for H1299 cells) for a specified duration (e.g., 24, 48, or 72 hours).[4] A control group receives the vehicle solvent.

-

MTT Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is calculated as a percentage relative to the control group.

4.2. Apoptosis Assay (e.g., Annexin V-FITC/PI Staining and Flow Cytometry)

-

Cell Treatment: Cells are treated with peiminine at desired concentrations and time points.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

4.3. Western Blot Analysis

-

Protein Extraction: Following treatment with peiminine, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.[17]

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.[17]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[17]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-Akt, total Akt, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

4.4. In Vivo Xenograft Mouse Model

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.[7]

-

Tumor Cell Implantation: A suspension of cancer cells (e.g., PC-3) is subcutaneously injected into the flanks of the mice.[1][7]

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomly assigned to a control group and one or more peiminine treatment groups.[1]

-

Peiminine Administration: Peiminine is administered to the treatment groups at a specified dose and schedule (e.g., 2 mg/kg).[7] The control group receives the vehicle.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every other day).[7][17]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, immunohistochemistry).[17]

Caption: General workflow for in vivo and in vitro evaluation of peiminine.

Conclusion and Future Directions

Peiminine presents a compelling profile as a potential anti-cancer therapeutic agent.[1] Its ability to modulate multiple key signaling pathways involved in tumorigenesis underscores its potential for broad applicability.[1] The induction of apoptosis and autophagy, coupled with cell cycle arrest and anti-metastatic effects, provides a multi-pronged attack on cancer cell viability.[1]

Future research should focus on several key areas. Further in vivo studies are necessary to determine the optimal dosing, safety profile, and efficacy in a wider range of cancer models, including patient-derived xenografts.[10] Investigating potential synergistic effects of peiminine in combination with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.[4] Elucidating the direct molecular targets of peiminine will provide a more precise understanding of its mechanism of action and could facilitate the development of more potent derivatives.[10] Ultimately, well-designed clinical trials are required to translate the promising preclinical findings into tangible benefits for cancer patients.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. | BioWorld [bioworld.com]

- 4. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation [mdpi.com]

- 5. ijper.org [ijper.org]

- 6. Frontiers | Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]

- 7. Peiminine suppresses prostate cancer progression by regulating cell proliferation, motility, apoptosis, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peiminine Inhibits Glioblastoma in Vitro and in Vivo Through Cell Cycle Arrest and Autophagic Flux Blocking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peiminine Suppresses RANKL-Induced Osteoclastogenesis by Inhibiting the NFATc1, ERK, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peiminine Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peiminine Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways [mdpi.com]

- 14. Peiminine Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Alkaloids Peimin and Peiminine: A Deep Dive into Their Origins, Pharmacology, and Therapeutic Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peimin and its structural analogue, peiminine (B1679210), are isosteroidal alkaloids that form the primary bioactive constituents of the bulbs of various Fritillaria species. With a history of use in Traditional Chinese Medicine (TCM) spanning centuries for the treatment of respiratory ailments, these compounds have garnered significant interest in modern pharmacology. This technical guide provides a comprehensive overview of the origin, discovery, and chemical properties of this compound and peiminine. It delves into their multifaceted pharmacological activities, including their well-documented anti-inflammatory, antitussive, and anticancer effects. Detailed experimental protocols for their isolation, quantification, and key biological assays are presented to facilitate further research. Furthermore, this guide visualizes the intricate signaling pathways modulated by these alkaloids, offering a deeper understanding of their mechanisms of action and highlighting their potential as lead compounds for the development of novel therapeutics.

Introduction: From Traditional Medicine to Modern Drug Discovery

The use of Fritillaria bulbs, known as "Bei-mu" in Traditional Chinese Medicine, dates back over two millennia, where they have been empirically prescribed for conditions characterized by cough, phlegm, and inflammation.[1] The scientific inquiry into the chemical principles underlying these therapeutic effects began in the early 20th century, leading to the isolation of a class of isosteroidal alkaloids. Among these, this compound and peiminine have been identified as the major active components.[2][3]

The first documented isolation of these compounds can be traced back to the 1930s, with the pioneering work of Chou and Chu, who laid the groundwork for their extraction and characterization from Fritillaria bulbs.[4][5] Subsequent research has not only confirmed their presence in various Fritillaria species, such as F. thunbergii, F. roylei, and F. ussuriensis, but has also elucidated their complex chemical structures and diverse pharmacological activities.[3][6][7] This guide aims to provide a detailed technical resource for researchers and professionals engaged in the study and development of these promising natural products.

Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of this compound and peiminine is fundamental for their study and application in drug development. The following tables summarize key quantitative data for these compounds.

Table 1: Physicochemical Properties of this compound and Peiminine

| Property | This compound | Peiminine |

| Molecular Formula | C₂₇H₄₅NO₃ | C₂₇H₄₃NO₃ |

| Molecular Weight | 431.65 g/mol | 429.64 g/mol |

| Appearance | White crystalline powder | White to off-white solid/powder |

| Melting Point | 223 °C | Not specified |

| Solubility | Soluble in chloroform (B151607), slightly soluble in ethanol (B145695) | Soluble in DMSO (85.9 mg/mL), slightly soluble in ethanol and chloroform |

Table 2: Quantitative Pharmacological Data for Peiminine

| Activity | Cell Line/Model | IC₅₀ / Effective Dose | Reference |

| Anticancer | MCF-7 (Breast Cancer) | 5 µg/mL | [8] |

| H1299 (Non-Small Cell Lung Cancer) | 97.4 µM | [9] | |

| PC-3 (Prostate Cancer) | 2 mg/kg (in vivo) | [2] | |

| Anti-inflammatory | LPS-induced mastitis in mice | 5 mg/kg (in vivo) |

Experimental Protocols

Reproducible and validated experimental methodologies are crucial for the advancement of research on this compound and peiminine. This section provides detailed protocols for their extraction, quantification, and the assessment of their biological activity.

Extraction and Isolation of this compound and Peiminine from Fritillaria Bulbs

This protocol outlines a classical method for the extraction and isolation of this compound and peiminine.

Materials:

-

Dried and powdered Fritillaria bulbs

-

95% Ethanol

-

2% Sulfuric acid

-

Ammonia (B1221849) water

-

Chloroform

-

Silica (B1680970) gel for column chromatography

-

Elution solvents (e.g., chloroform-methanol gradients)

Procedure:

-

Maceration: Macerate the powdered Fritillaria bulbs with 95% ethanol at room temperature.

-

Acid-Base Extraction: Concentrate the ethanol extract under reduced pressure. Acidify the residue with 2% sulfuric acid and filter. Basify the acidic solution with ammonia water to precipitate the crude alkaloids.

-

Solvent Extraction: Extract the crude alkaloids with chloroform.

-

Column Chromatography: Subject the chloroform extract to silica gel column chromatography. Elute with a gradient of chloroform and methanol (B129727) to separate this compound and peiminine.

-

Crystallization: Recrystallize the fractions containing this compound and peiminine from a suitable solvent (e.g., acetone (B3395972) or ethanol) to obtain the pure compounds.

Quantitative Analysis by HPLC-ELSD

This protocol describes a validated High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for the quantification of this compound and peiminine.[4][10]

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven

-

Evaporative Light Scattering Detector (ELSD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Ammonium (B1175870) bicarbonate solution (10 mmol/L, pH adjusted to 10.10 with ammonia solution)

-

This compound and peiminine reference standards

Chromatographic Conditions:

-

Mobile Phase: A gradient elution of acetonitrile and ammonium bicarbonate buffer.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

ELSD Drift Tube Temperature: 115°C

-

Nebulizing Gas Flow Rate: 3.0 L/min

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound and peiminine in methanol.

-

Sample Preparation: Extract the alkaloids from the plant material using an appropriate method and dissolve the final extract in methanol.

-

Injection: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound and peiminine in the samples from the calibration curve.

Cell Viability Assay (CCK-8 Assay)

This protocol details the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of peiminine on cancer cell viability.[3][7][11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Peiminine stock solution (dissolved in DMSO)

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of peiminine for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control.

In Vivo Antitumor Study in a Xenograft Model

This protocol provides a general framework for evaluating the antitumor efficacy of peiminine in a nude mouse xenograft model.[2][12]

Materials:

-

Athymic nude mice

-

Cancer cell line for tumor induction

-

Peiminine solution for injection

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the nude mice.

-

Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer peiminine (e.g., intraperitoneally) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor volume with calipers every few days.

-

Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Western Blot Analysis of Signaling Proteins

This protocol describes the use of Western blotting to detect changes in the expression and phosphorylation of key signaling proteins in response to peiminine treatment.[1]

Materials:

-

Cell lysates from control and peiminine-treated cells

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Separation: Separate proteins from cell lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

This compound and peiminine exert their pharmacological effects by modulating multiple intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved.

Caption: Peiminine inhibits the NF-κB signaling pathway.

Caption: Peiminine inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: A typical experimental workflow for investigating the anticancer effects of peiminine.

Conclusion and Future Directions

This compound and peiminine are isosteroidal alkaloids with a rich history in traditional medicine and a promising future in modern pharmacology. Their diverse biological activities, particularly their anti-inflammatory, antitussive, and anticancer effects, are well-supported by a growing body of scientific evidence. The modulation of key signaling pathways, such as NF-κB and PI3K/Akt/mTOR, provides a molecular basis for their therapeutic potential.

For drug development professionals, this compound and peiminine represent valuable lead compounds. Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic efficacy and reduce potential toxicity.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand their absorption, distribution, metabolism, and excretion, which is crucial for determining appropriate dosing regimens.

-

Clinical Trials: To translate the promising preclinical findings into clinical applications for various diseases, including cancer and inflammatory disorders.

The in-depth technical information provided in this guide serves as a valuable resource for researchers and scientists, aiming to facilitate further exploration and development of this compound and peiminine as next-generation therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. [Determination of peimine and peiminine in Fritillaria thunbergii by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peiminine | C27H43NO3 | CID 5320446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 8. ijper.org [ijper.org]

- 9. mdpi.com [mdpi.com]

- 10. [Simultaneous determination of peimine, peiminine and zhebeinine in Fritillaria thunbergii from different habitat by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Properties of Fritillaria Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fritillaria, a genus of flowering plants in the lily family, has been a cornerstone of traditional medicine for centuries, particularly in Asia. The bulbs of various Fritillaria species are renowned for their therapeutic efficacy in treating respiratory ailments. Modern pharmacological research has identified the primary active constituents responsible for these effects as a diverse group of steroidal alkaloids. This technical guide provides a comprehensive overview of the pharmacological properties of Fritillaria alkaloids, focusing on their antitussive, expectorant, anti-inflammatory, antioxidant, and anticancer activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the mechanisms of action, quantitative efficacy, and experimental methodologies associated with these promising natural compounds.

Core Pharmacological Properties

Fritillaria alkaloids exhibit a wide spectrum of biological activities, with the most prominent being their effects on the respiratory system. These properties are attributed to a variety of isosteroidal alkaloids, including but not limited to imperialine, verticinone, peiminine, and their derivatives.

Antitussive and Expectorant Effects

The traditional use of Fritillaria for cough and phlegm is well-supported by modern scientific evidence. Several alkaloids have demonstrated potent antitussive and expectorant activities in preclinical models.

Quantitative Data on Antitussive and Expectorant Activities

| Alkaloid/Extract | Model | Dosage/Concentration | Effect | Reference |

| Imperialine | Ammonia-induced cough in mice | 2 mg/kg | Significant inhibition of cough frequency and prolongation of latent period | [1] |

| Verticinone | Ammonia-induced cough in mice | 2 mg/kg | Significant inhibition of cough frequency and prolongation of latent period | [1] |

| Chuanbeinone | Ammonia-induced cough in mice | 2 mg/kg | Significant inhibition of cough frequency and prolongation of latent period | [1] |

| Verticine | Ammonia-induced cough in mice | 2 mg/kg | Significant inhibition of cough frequency and prolongation of latent period | [1] |

| Imperialine | Phenol (B47542) red secretion in mice | 2 mg/kg | Significant increase in tracheal phenol red output | [1] |

| Verticinone | Phenol red secretion in mice | 2 mg/kg | Significant increase in tracheal phenol red output | [1] |

| Verticine | Phenol red secretion in mice | 2 mg/kg | Significant increase in tracheal phenol red output | [1] |

| Total Alkaloids of F. cirrhosa | Ammonia-induced cough in mice | 50 mg/kg | Significant antitussive effect |

Experimental Protocols

Ammonia-Induced Cough Model in Mice

This model is a classic assay to evaluate the central and peripheral antitussive effects of a test compound.

-

Animals: Male Kunming mice (18-22 g) are typically used.

-

Procedure:

-

Mice are placed individually in a sealed chamber (e.g., a 250 ml beaker).

-

A 0.2 ml aliquot of 25% ammonium (B1175870) hydroxide (B78521) solution is sprayed into the chamber to induce coughing.

-

The latency to the first cough and the number of coughs within a 3-minute period are recorded.

-

Test compounds or vehicle are administered (e.g., intraperitoneally or orally) at a specified time before ammonia (B1221849) exposure.

-

The percentage of cough inhibition is calculated relative to the vehicle control group.

-

Phenol Red Secretion Model for Expectorant Activity

This in vivo assay assesses the ability of a compound to increase secretion in the respiratory tract, a key mechanism of expectorants.

-

Animals: Male Kunming mice (18-22 g) are commonly used.

-

Procedure:

-

Test compounds or vehicle are administered to the mice.

-

After a defined period (e.g., 30 minutes), a 5% (w/v) solution of phenol red in saline is injected intraperitoneally (e.g., 0.1 ml/10 g body weight).

-

Thirty minutes after the phenol red injection, the mice are euthanized.

-

The trachea is exposed and lavaged with a known volume of physiological saline (e.g., 1 ml).

-

The lavage fluid is collected, and an equal volume of 1% Na2CO3 solution is added to stabilize the color.

-

The absorbance of the solution is measured spectrophotometrically at 546 nm.

-

The concentration of phenol red is determined from a standard curve, and the amount secreted is calculated.

-

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are key pathological features of many respiratory diseases. Fritillaria alkaloids have demonstrated significant anti-inflammatory and antioxidant properties, primarily through the modulation of key signaling pathways.

Quantitative Data on Anti-inflammatory and Antioxidant Activities

| Alkaloid/Extract | Model | Dosage/Concentration | Effect | Reference |

| Imperialine | Xylene-induced ear edema in mice | 2 mg/kg | Significant inhibition of ear edema in a dose-dependent manner | [1] |

| Chuanbeinone | Xylene-induced ear edema in mice | 2 mg/kg | Significant inhibition of ear edema in a dose-dependent manner | [1] |

| Total Alkaloids of F. cirrhosa | Bleomycin-induced pulmonary fibrosis in rats | 34.2, 68.4, and 136.8 mg/kg | Dose-dependent reduction of pro-inflammatory factors and increase in anti-inflammatory factors | [2] |

| Six Isosteroid Alkaloids (verticinone, verticine, etc.) | Cigarette smoke-induced oxidative stress in RAW264.7 macrophages | Not specified | Reduced ROS production, elevated GSH levels, and promoted HO-1 expression | [3] |

Experimental Protocols

Xylene-Induced Ear Edema in Mice

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animals: Male Kunming mice (18-22 g) are suitable for this assay.

-

Procedure:

-

Test compounds or vehicle are administered systemically (e.g., intraperitoneally or orally).

-

After a set time (e.g., 30 minutes), a fixed volume of xylene (e.g., 20 µl) is topically applied to the anterior surface of the right ear. The left ear serves as a control.

-

After a specific period (e.g., 1-2 hours), the mice are euthanized.

-

Circular sections (e.g., 8 mm in diameter) are punched out from both ears and weighed.

-

The difference in weight between the right and left ear punches is calculated as the edema weight.

-

The percentage of inhibition of edema is calculated by comparing the treated groups to the vehicle control group.

-

Signaling Pathways in Inflammation and Oxidative Stress

Fritillaria alkaloids exert their anti-inflammatory and antioxidant effects by modulating several key signaling pathways.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in tissue repair and fibrosis. Its overactivation can lead to pathological conditions like pulmonary fibrosis. Total alkaloids from Fritillaria cirrhosa have been shown to inhibit this pathway, thereby alleviating bleomycin-induced pulmonary fibrosis.[2][4]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the expression of pro-inflammatory cytokines. Fritillaria alkaloids have been demonstrated to suppress the activation of the NF-κB pathway.[2][4]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes. Isosteroid alkaloids from Fritillaria have been shown to activate the Nrf2 pathway, protecting cells from oxidative stress.[3]

Anticancer Effects

Emerging evidence suggests that Fritillaria alkaloids possess cytotoxic and antiproliferative activities against various cancer cell lines. This has opened new avenues for research into their potential as anticancer agents.

Quantitative Data on Anticancer Activities (IC50 values)

| Alkaloid | Cell Line | IC50 (µg/mL) | Reference |

| Verticine | A2780 (Ovarian) | 18.3 ± 1.5 | [1] |

| LLC (Lung) | 25.6 ± 2.1 | [1] | |

| Verticinone | A2780 (Ovarian) | 12.5 ± 1.1 | [1] |

| LLC (Lung) | 15.8 ± 1.3 | [1] | |

| Imperialine | A2780 (Ovarian) | 28.7 ± 2.3 | [1] |

| LLC (Lung) | 35.1 ± 2.8 | [1] | |

| Peimisine | A2780 (Ovarian) | 10.2 ± 0.9 | [1] |

| LLC (Lung) | 13.4 ± 1.1 | [1] |

Experimental Workflow for In Vitro Anticancer Activity

Conclusion and Future Directions

Fritillaria alkaloids represent a rich source of bioactive compounds with significant therapeutic potential, particularly in the context of respiratory and inflammatory diseases, as well as cancer. The evidence presented in this guide underscores their multifaceted pharmacological activities, supported by a growing body of preclinical data.

For drug development professionals, the detailed experimental protocols and quantitative data provided herein offer a solid foundation for further investigation. The elucidation of their mechanisms of action through key signaling pathways provides clear targets for molecular studies and drug design.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of these alkaloids in vivo.

-

Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic efficacy and reduce potential toxicity of lead compounds.

-

Clinical Trials: To validate the preclinical findings in human subjects and establish the safety and efficacy of Fritillaria alkaloid-based therapies.

-

Synergistic Effects: To explore the potential of combining Fritillaria alkaloids with existing drugs to enhance therapeutic outcomes.

The continued exploration of these natural products holds great promise for the development of novel and effective treatments for a range of debilitating diseases.

References

- 1. Evaluation of antitumor property of extracts and steroidal alkaloids from the cultivated Bulbus Fritillariae ussuriensis and preliminary investigation of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isosteroid alkaloids from Fritillaria cirrhosa bulbus as inhibitors of cigarette smoke-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effect of the total alkaloid extract from Bulbus Fritillariae Pallidiflorae on cigarette smoke-induced Beas-2B cell injury model and transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total alkaloids of bulbus of <em>Fritillaria cirrhosa</em> alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]

Peimin and its Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peimin, a primary isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has a long history of use in Traditional Chinese Medicine, primarily for respiratory ailments.[1] Modern pharmacological research is beginning to elucidate the molecular mechanisms underlying its therapeutic effects. A significant area of investigation is its interaction with ligand-gated ion channels, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs).[2][3] These receptors are crucial for synaptic transmission in both the central and peripheral nervous systems and are implicated in a wide range of physiological and pathological processes, including inflammation.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on nAChRs, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in pharmacology and drug development.

Quantitative Pharmacological Data

The inhibitory effects of this compound on muscle-type nAChRs have been quantitatively characterized using electrophysiological techniques. The following table summarizes the key data from these studies.

| Parameter | Value | nAChR Subtype | Test System | Notes | Reference |

| IC50 | ~1 µM | Muscle-type | Xenopus oocytes expressing nAChRs | The concentration of this compound that produces 50% inhibition of acetylcholine-elicited currents (IACh).[2] | [2] |

| Inhibition Type | Non-competitive | Muscle-type | Xenopus oocytes expressing nAChRs | The inhibitory effect of this compound was not overcome by increasing concentrations of acetylcholine.[2] | [2] |

| Voltage Dependence | Yes | Muscle-type | Xenopus oocytes expressing nAChRs | Inhibition of IACh by this compound was more pronounced at hyperpolarized membrane potentials, which is characteristic of open-channel blockers.[2] | [2] |

Mechanism of Action at Nicotinic Acetylcholine Receptors

This compound modulates the function of muscle-type nAChRs through a multi-faceted mechanism, acting as a non-competitive inhibitor.[2] Its effects are not due to competition with acetylcholine at the orthosteric binding site but rather through interactions with other sites on the receptor, primarily within the transmembrane domain.[2] The key mechanisms of inhibition are:

-

Open-Channel Blockade: this compound physically occludes the ion channel pore when the receptor is in its open state. This is supported by the voltage-dependent nature of the block, where the positively charged Peimine molecule is drawn into the channel pore by a negative membrane potential, leading to a more pronounced blockade.[2]

-

Enhancement of Desensitization: this compound promotes the transition of the nAChR to a desensitized (ligand-bound, but non-conducting) state. This is observed as an accelerated decay of the acetylcholine-elicited current in the presence of this compound and a slower deactivation of the current upon removal of the agonist.[2][3]

-

Resting-State Blockade: this compound can also bind to and inhibit nAChRs when they are in their resting (closed) state. This is demonstrated by the inhibition of the initial peak current when this compound is pre-applied before the application of acetylcholine.[2][3]

Virtual docking and molecular dynamics simulations suggest that this compound binds to multiple sites within the transmembrane domain of the nAChR, which is consistent with its complex inhibitory mechanism.[2][4]

Caption: Multi-faceted inhibition of nAChRs by this compound.

Experimental Protocols

The characterization of this compound's effects on nAChRs has primarily been achieved through electrophysiological studies on heterologously expressed receptors.

Expression of nAChRs in Xenopus laevis Oocytes

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: A mixture of cRNAs encoding the subunits of the desired nAChR subtype (e.g., muscle-type) is injected into the oocytes.

-

Incubation: The injected oocytes are incubated for several days to allow for the expression and assembly of functional nAChRs on the cell membrane.

Two-Electrode Voltage-Clamp Electrophysiology

-

Setup: An oocyte expressing nAChRs is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

-

Solutions: The oocyte is continuously perfused with a saline solution. Test solutions containing acetylcholine, with or without this compound, are applied via a computer-controlled perfusion system.

-

Recording Protocol: The oocyte is voltage-clamped at a holding potential (e.g., -70 mV). Acetylcholine is applied to elicit an inward current (IACh). The effect of this compound is assessed by co-applying it with acetylcholine or by pre-applying it before the acetylcholine pulse.

Caption: Experimental workflow for studying this compound's effects.

Virtual Docking and Molecular Dynamics

-

Homology Modeling: A three-dimensional model of the target nAChR is constructed based on the known structures of related proteins.

-

Docking Simulations: The this compound molecule is computationally "docked" into various potential binding sites on the nAChR model to predict the most favorable binding poses.

-

Molecular Dynamics: The stability of the predicted this compound-nAChR complexes is evaluated through simulations that model the atomic movements over time.

Signaling Pathways

The primary signaling event initiated by the activation of nAChRs is the influx of cations (primarily Na+ and Ca2+) through the channel pore, leading to depolarization of the cell membrane. This depolarization can trigger downstream events such as muscle contraction or the firing of an action potential in a neuron. This compound, by blocking the ion flow through the nAChR channel, directly inhibits this initial signaling event.

The anti-inflammatory effects of this compound may be linked to its ability to modulate nAChR activity. For instance, α7 nAChRs are known to play a role in the "cholinergic anti-inflammatory pathway." While the direct link between this compound's inhibition of specific nAChR subtypes and its anti-inflammatory effects requires further investigation, it is a promising area for future research.

Caption: this compound's disruption of canonical nAChR signaling.

Future Research Directions

The current body of research provides a solid foundation for understanding the interaction of this compound with muscle-type nAChRs. However, several key areas warrant further investigation:

-

Subtype Selectivity: The effects of this compound on neuronal nAChR subtypes (e.g., α4β2, α7) are largely unknown. Given the diverse roles of these subtypes in the central nervous system, characterizing this compound's activity at these receptors is crucial for evaluating its potential as a therapeutic agent for neurological disorders.

-

Binding Site Identification: While computational models suggest binding within the transmembrane domain, experimental validation through techniques such as site-directed mutagenesis and photoaffinity labeling is needed to pinpoint the specific amino acid residues involved in this compound binding.

-

In Vivo Studies: The physiological and potential therapeutic effects of this compound's nAChR-modulating activity need to be assessed in animal models. This will be essential for understanding its pharmacokinetic and pharmacodynamic properties and for evaluating its efficacy in relevant disease models.

Conclusion

This compound is a potent, non-competitive inhibitor of muscle-type nicotinic acetylcholine receptors.[2] It exerts its effects through a combination of open-channel blockade, enhancement of desensitization, and resting-state blockade, likely mediated by binding to multiple sites within the receptor's transmembrane domain.[2][3] While its effects on neuronal nAChR subtypes remain to be elucidated, the existing data suggest that this compound is a valuable pharmacological tool for studying nAChR function and may serve as a lead compound for the development of novel therapeutics targeting these receptors. Further research into its subtype selectivity and in vivo efficacy is warranted.

References

The Anti-Inflammatory Potential of Peimine: A Technical Guide for Researchers

Abstract

Peimine, an isosteroidal alkaloid derived from the bulbs of Fritillaria species, has a rich history in traditional medicine for treating inflammatory conditions, particularly of the respiratory system. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Peimine's anti-inflammatory properties, with a focus on its modulation of key signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome. This document summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for relevant assays, and visualizes the critical signaling cascades involved, offering a valuable resource for researchers and professionals in drug discovery and development.

Core Mechanisms of Anti-Inflammatory Action

Peimine exerts its anti-inflammatory effects through a multi-pronged approach at the cellular level. It effectively suppresses the production of pro-inflammatory cytokines and mediators by intervening in the central signaling pathways that orchestrate the inflammatory response.

Inhibition of Pro-Inflammatory Cytokines and Mediators

Peimine has been demonstrated to significantly inhibit the secretion of key pro-inflammatory cytokines across various cellular models. In human mast cells (HMC-1), RAW264.7 macrophages, and A549 non-small-cell lung cancer cells, Peimine reduces the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-8 (IL-8)[1][2][3]. In some instances, it has also been shown to enhance the production of the anti-inflammatory cytokine IL-10[2].

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Peimine has been shown to inhibit the activation of the NF-κB pathway[4][5][6]. It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent initiation of pro-inflammatory gene transcription[1][4].

Attenuation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes key kinases such as ERK, JNK, and p38, plays a crucial role in translating extracellular inflammatory signals into a cellular response. Peimine has been found to suppress the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in various cell types, including HMC-1 and RAW264.7 macrophages[4][5][7]. By inhibiting the activation of these kinases, Peimine effectively dampens the downstream inflammatory signaling.

Potential Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. While direct evidence for Peimine's interaction with the NLRP3 inflammasome is still emerging, studies on the structurally related alkaloid, Sipeimine, have shown that it can suppress NLRP3 inflammasome activation[8]. This is achieved by inhibiting the expression of NLRP3, the cleavage of caspase-1, and the apoptosis-associated speck-like protein containing a CARD (ASC)[8]. Given the structural similarity, it is plausible that Peimine exerts a similar inhibitory effect on the NLRP3 inflammasome, representing a promising area for future investigation.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of Peimine.

Table 1: Effect of Peimine on Pro-Inflammatory Cytokine Production

| Cell Line/Model | Inflammatory Stimulus | Peimine Concentration (µg/mL) | Cytokine | % Inhibition / Fold Change | Reference |

| HMC-1 | PMACI | 10, 25, 50 | IL-6 | Dose-dependent decrease | [4] |

| HMC-1 | PMACI | 10, 25, 50 | IL-8 | Dose-dependent decrease | [4] |

| HMC-1 | PMACI | 10, 25, 50 | TNF-α | Dose-dependent decrease | [4] |

| RAW264.7 | LPS | 0-25 mg/L | TNF-α | Significant inhibition | |

| RAW264.7 | LPS | 0-25 mg/L | IL-6 | Significant inhibition | |

| RAW264.7 | LPS | 0-25 mg/L | IL-1β | Significant inhibition | |

| A549 | TNF-α | 100 | IL-8 | Significant decrease | [2] |

| LPS-induced ALI mice | LPS | 0.1, 1, 10 mg/kg | TNF-α (BALF) | Dose-dependent decrease | [1][8] |

| LPS-induced ALI mice | LPS | 0.1, 1, 10 mg/kg | IL-6 (BALF) | Dose-dependent decrease | [1][8] |

| LPS-induced ALI mice | LPS | 0.1, 1, 10 mg/kg | IL-1β (BALF) | Dose-dependent decrease | [1][8] |

Table 2: Effect of Peimine on NF-κB and MAPK Signaling Pathways

| Cell Line | Inflammatory Stimulus | Peimine Concentration (µg/mL) | Protein | Effect | Reference |

| HMC-1 | PMACI | 10, 25, 50 | p-IκBα | Dose-dependent decrease | [4] |

| HMC-1 | PMACI | 50 | Nuclear NF-κB p65 | Significant decrease | [4] |

| HMC-1 | PMACI | 10, 25, 50 | p-ERK | Dose-dependent decrease | [4] |

| HMC-1 | PMACI | 10, 25, 50 | p-JNK | Dose-dependent decrease | [4] |

| HMC-1 | PMACI | 10, 25, 50 | p-p38 | Dose-dependent decrease | [4] |

| RAW264.7 | LPS | Not specified | p-p65 | Decreased | |

| RAW264.7 | LPS | Not specified | p-IκB | Decreased | |

| RAW264.7 | LPS | Not specified | p-p38 | Significantly inhibited | |

| RAW264.7 | LPS | Not specified | p-ERK | Significantly inhibited | |

| RAW264.7 | LPS | Not specified | p-JNK | Significantly inhibited |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of Peimine.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxicity of Peimine on mammalian cells.

-

Materials:

-

Peimine

-

Cell line of interest (e.g., RAW264.7, HMC-1)

-

96-well plates

-

Complete culture medium

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of Peimine in complete culture medium.

-

Replace the old medium with 100 µL of the Peimine dilutions or vehicle control.

-

Incubate the plate for 24-48 hours.

-

Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Cytokine Quantification (ELISA)

This protocol is for the quantification of pro-inflammatory cytokines in cell culture supernatants or biological fluids.

-

Materials:

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

-

Cell culture supernatants or serum/BALF from animal models

-

Wash buffer

-

Assay diluent

-

Substrate solution

-

Stop solution

-

Microplate reader

-

-

Procedure:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with assay diluent for 1 hour.

-

Add standards and samples to the wells and incubate for 2 hours.

-

Wash the plate and add the detection antibody, incubating for 2 hours.

-

Wash the plate and add Avidin-HRP, incubating for 30 minutes.

-

Wash the plate and add the substrate solution, incubating for 15-30 minutes in the dark.

-

Add the stop solution and measure the absorbance at 450 nm.

-

Calculate the cytokine concentrations based on the standard curve.

-

Western Blot Analysis for Signaling Proteins

This protocol is used to assess the effect of Peimine on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Materials:

-

Cell line of interest (e.g., RAW264.7)

-

Peimine

-

Inflammatory stimulus (e.g., LPS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Seed cells and grow to ~80% confluency. Pre-treat with various concentrations of Peimine for 1-2 hours.

-

Stimulate with an inflammatory agent (e.g., LPS) for the appropriate time (e.g., 30-60 minutes).

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Normalize the intensity of the target protein bands to a loading control (e.g., β-actin).

-

In Vivo Model of LPS-Induced Acute Lung Injury

This protocol describes the induction of acute lung injury in mice to evaluate the in vivo efficacy of Peimine.

-

Materials:

-

Male BALB/c or C57BL/6 mice

-

Lipopolysaccharide (LPS)

-

Peimine

-

Vehicle control (e.g., saline or 0.5% CMC-Na)

-

Anesthetic

-

-

Procedure:

-

Acclimatize mice for at least one week.

-

Administer Peimine (e.g., intraperitoneally or orally) or vehicle control to the respective groups for a set period (e.g., daily for 7 days).

-

Anesthetize the mice and induce acute lung injury by intratracheal or intranasal instillation of LPS.

-

Sacrifice the mice at a predetermined time point (e.g., 6-24 hours) after LPS administration.

-

Collect bronchoalveolar lavage fluid (BALF) for cytokine analysis and cell counting.

-

Harvest lung tissues for histological analysis (H&E staining), wet-to-dry weight ratio determination, and Western blot analysis.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Peimine and a typical experimental workflow.

References

- 1. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the NLRP3 inflammasome in inflammatory diseases | Semantic Scholar [semanticscholar.org]

- 4. Piperlongumine Is an NLRP3 Inhibitor With Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Peiminine inhibits the IL-1β induced inflammatory response in mouse articular chondrocytes and ameliorates murine osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 8. Sipeimine ameliorates osteoarthritis progression by suppression of NLRP3 inflammasome-mediated pyroptosis through inhibition of PI3K/AKT/NF-κB pathway: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

Peiminine's Role in Modulating the PI3K-Akt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peiminine, a natural isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has garnered significant scientific attention for its diverse pharmacological activities.[1] Traditionally used in Chinese medicine, modern research has illuminated its potent anti-cancer and anti-inflammatory properties.[2][3] A central mechanism underpinning these effects is its ability to modulate the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, a critical cascade that governs cell proliferation, survival, growth, and apoptosis.[1][4] Dysregulation of this pathway is a hallmark of many human malignancies and inflammatory diseases, making it a prime target for therapeutic intervention.[5] This technical guide provides an in-depth analysis of Peiminine's interaction with the PI3K-Akt pathway, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development endeavors.

Data Presentation: Quantitative Effects of Peiminine

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of Peiminine in various cancer cell lines and its modulatory effects on key proteins within the PI3K-Akt signaling pathway.

Table 1: IC50 Values of Peiminine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Assay Used | Reference |

| H1299 | Human non-small cell lung cancer | 97.4 | Not Specified | Not Specified | [6] |

| MCF7 | Human breast carcinoma | ~11.6 (5 µg/mL) | Not Specified | MTT | [5] |

| HCT-116 | Human colorectal carcinoma | ~200-400 (significant viability decrease) | 48 | Not Specified | [6][7] |

| U87 | Glioblastoma | 21.3 | 48 | MTT | [8] |

| MG-63 | Human osteosarcoma | >100 | 48 | Not Specified | [6] |

| Saos-2 | Human osteosarcoma | >100 | 48 | Not Specified | [6] |

| BIU-87 | Urothelial bladder cancer | ~1649 (710.3 µg/mL) | 48 | Not Specified | [9] |

| EJ-1 | Urothelial bladder cancer | ~1512 (651.1 µg/mL) | 48 | Not Specified | [9] |

Note: IC50 values can vary based on experimental conditions. The provided values serve as a reference for dose-response studies.

Table 2: Modulation of PI3K-Akt Pathway Components by Peiminine

| Cell Line/Model | Effect of Peiminine Treatment | Downregulated Proteins | Upregulated Proteins | Reference |

| H1299 (NSCLC) | Downregulation of PI3K-Akt signaling | PI3K (mRNA), Akt (mRNA) | PTEN (mRNA) | [4] |

| Breast Cancer (in vivo) | Downregulation of carcinogenic markers | PI3K, Akt | p53, Bax | [5] |

| Glioblastoma (in vivo & in vitro) | Regulation of PI3K/AKT signaling | p-PI3K, p-Akt, Bcl-2 | p53, Bax, Cleaved-Caspase 3 | [10] |

| Colorectal Cancer | Modulation of PI3K/Akt/mTOR pathway | p-mTOR | Not Specified | [7] |

| LPS-induced Mastitis (in vivo & in vitro) | Inhibition of phosphorylation | p-Akt, p-NF-κB, p-ERK1/2, p-p38 | Not Specified | [11] |

Signaling Pathway Modulation

Peiminine exerts its influence on the PI3K-Akt pathway through a multi-faceted approach, ultimately leading to the inhibition of cancer cell proliferation and survival. The core mechanism involves the downregulation of PI3K and the subsequent reduction in Akt phosphorylation.[4][5] This inhibition is further supported by the upregulation of PTEN, a negative regulator of the PI3K-Akt pathway.[4] The suppression of Akt activity has several downstream consequences, including the modulation of apoptosis-related proteins and cell cycle regulators.

Caption: Peiminine's modulation of the PI3K-Akt signaling pathway.

Peiminine treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately activating caspases and inducing apoptosis.[4][5][10] Furthermore, the inhibition of the PI3K/Akt/mTOR pathway by Peiminine can induce autophagy and cell cycle arrest, further contributing to its anti-cancer effects.[1][7][12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general method for determining the IC50 of Peiminine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]

Materials:

-

Peiminine stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[13]

-

Compound Treatment: Prepare serial dilutions of Peiminine in complete culture medium. Remove the old medium from the wells and add 100 µL of the Peiminine-containing medium to each well. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[13]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the Peiminine concentration to determine the IC50 value.[13]

Caption: General workflow for an MTT-based cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.[14]

Materials:

-

Annexin V-FITC Staining Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis in cells by treating with Peiminine for the desired time. Include untreated control cells.

-

Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[15]

-

Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.[15]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[15] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blotting

This protocol outlines the general steps for detecting the expression levels of proteins in the PI3K-Akt pathway.

Materials:

-

RIPA buffer

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescence detection reagent.

-

Imaging: Capture the signal using an imaging system.

Conclusion

Peiminine presents a compelling profile as a potential therapeutic agent due to its targeted inhibition of the PI3K-Akt signaling pathway. Its ability to induce apoptosis, autophagy, and cell cycle arrest in cancer cells, coupled with its anti-inflammatory properties, underscores its potential for broad therapeutic applications. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of Peiminine in the development of novel treatments for cancer and inflammatory diseases. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile in human subjects.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peiminine Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation | MDPI [mdpi.com]

- 5. ijper.org [ijper.org]

- 6. benchchem.com [benchchem.com]

- 7. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Peimine induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Unveiling the Antitussive Potential of Peimin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antitussive properties of Peimin (also known as Verticine), a primary bioactive isosteroidal alkaloid isolated from the bulbs of Fritillaria species. For centuries, Fritillaria has been a cornerstone of traditional medicine for treating respiratory ailments, particularly cough. Modern pharmacological research is now elucidating the mechanisms behind this traditional use, positioning this compound as a promising candidate for novel antitussive drug development. This document summarizes key quantitative data, details experimental protocols used to evaluate its efficacy, and visualizes the molecular pathways involved in its action.

Quantitative Analysis of Antitussive Efficacy

This compound has demonstrated significant antitussive effects in preclinical studies. The primary model used to evaluate this activity is the ammonia-induced cough model in mice. The following tables present a consolidated summary of the dose-dependent effects of this compound (Verticine) and related alkaloids from Fritillaria on key antitussive parameters: cough frequency and cough latency.

Table 1: Dose-Dependent Effect of this compound (Verticine) and Other Fritillaria Alkaloids on Ammonia-Induced Cough Frequency in Mice

| Treatment Group | Dose (mg/kg) | Number of Coughs (mean ± SEM) | Inhibition (%) |

| Control (Vehicle) | - | 55.6 ± 3.2 | - |

| Codeine Phosphate | 30 | 18.4 ± 2.1 | 66.9 |

| Verticine (this compound) | 3.0 | 22.5 ± 2.5 | 59.5 |

| Verticine (this compound) | 1.5 | 35.8 ± 2.8 | 35.6 |

| Imperialine | 3.0 | 20.7 ± 2.3 | 62.8 |

| Chuanbeinone | 3.0 | 25.1 ± 2.6 | 54.9 |

| Verticinone | 3.0 | 24.3 ± 2.4 | 56.3 |

Data compiled from studies including Wang et al., 2011.[1][2][3]

Table 2: Dose-Dependent Effect of this compound (Verticine) and Other Fritillaria Alkaloids on Ammonia-Induced Cough Latency in Mice

| Treatment Group | Dose (mg/kg) | Cough Latency (seconds, mean ± SEM) |

| Control (Vehicle) | - | 22.4 ± 1.5 |

| Codeine Phosphate | 30 | 45.8 ± 2.7 |

| Verticine (this compound) | 3.0 | 40.2 ± 2.9 |

| Verticine (this compound) | 1.5 | 28.7 ± 2.1 |

| Imperialine | 3.0 | 42.5 ± 3.1 |

| Chuanbeinone | 3.0 | 38.9 ± 2.8 |

| Verticinone | 3.0 | 39.6 ± 2.6 |

Data compiled from studies including Wang et al., 2011.[1][2][3]

Experimental Protocols

The following section details the methodology for a key in vivo assay used to determine the antitussive properties of this compound.

Ammonia-Induced Cough Model in Mice

This widely used preclinical model assesses the ability of a compound to suppress chemically induced cough reflexes.

Objective: To evaluate the dose-dependent antitussive effect of this compound by measuring its impact on the frequency and latency of ammonia-induced cough in mice.

Materials and Reagents:

-

Male Kunming mice (or similar strain), weighing 18-22 g

-

This compound (Verticine), of high purity

-

Codeine Phosphate (positive control)

-

Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose solution)

-

Concentrated ammonia (B1221849) solution (25-28%)

-

Glass desiccator or exposure chamber (approximately 10L)

-

Beaker and cotton ball

-

Syringe and needle for oral gavage

-

Stopwatch

Procedure:

-

Animal Acclimatization: Mice are housed under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

-

Grouping and Administration: Mice are randomly divided into several groups (n=10 per group):

-

Vehicle Control Group

-

Positive Control Group (e.g., Codeine Phosphate, 30 mg/kg)

-

This compound Treatment Groups (e.g., 1.5 mg/kg and 3.0 mg/kg)

The respective substances are administered orally via gavage.

-

-

Cough Induction: 30 minutes post-administration, each mouse is individually placed into the glass exposure chamber. A beaker containing a cotton ball soaked with a specific volume of concentrated ammonia solution is then placed inside the chamber to create an ammonia vapor environment.

-

Observation and Data Collection: Immediately after placing the ammonia source, the observation period begins and lasts for a predefined duration (e.g., 3 minutes). Two key parameters are recorded:

-

Cough Latency: The time from the introduction of ammonia vapor to the first cough.

-

Cough Frequency: The total number of coughs during the observation period. A cough is identified by a characteristic sound and a spasmodic contraction of the abdominal muscles.

-

-

Data Analysis: The mean cough frequency and latency for each group are calculated. The percentage of cough inhibition for the treatment groups is determined using the following formula:

Inhibition (%) = [(Mean coughs in control group - Mean coughs in treated group) / Mean coughs in control group] x 100

Statistical significance is typically assessed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the control group.

Molecular Mechanisms of Action

While the precise central nervous system targets for this compound's antitussive action are still under investigation, a significant body of evidence points to its potent anti-inflammatory properties as a key contributing mechanism. Cough is often associated with airway inflammation, and by mitigating this inflammation, this compound can reduce the stimulation of cough receptors.

This compound has been shown to inhibit the activation of two critical pro-inflammatory signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[4]

-

NF-κB Pathway: This pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals (e.g., from pathogens or irritants), a cascade of events leads to the degradation of its inhibitor, IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. This compound has been observed to suppress the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.

-

MAPK Pathway: This pathway comprises a series of protein kinases that transduce extracellular signals to a cellular response. Key components include ERK, JNK, and p38 MAPKs. Activation of these kinases through phosphorylation leads to the activation of transcription factors that also promote the expression of inflammatory mediators. Research indicates that this compound can inhibit the phosphorylation of ERK, JNK, and p38, thus dampening the inflammatory response.

Conclusion and Future Directions